molecular formula C11H16N2 B1388019 4-{[Cyclopropyl(methyl)amino]methyl}aniline CAS No. 1094851-04-3

4-{[Cyclopropyl(methyl)amino]methyl}aniline

Cat. No.: B1388019
CAS No.: 1094851-04-3
M. Wt: 176.26 g/mol
InChI Key: QOPUVTLCVAKZRB-UHFFFAOYSA-N
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Description

4-{[Cyclopropyl(methyl)amino]methyl}aniline is an organic compound with the molecular formula C11H16N2 It is characterized by the presence of a cyclopropyl group, a methyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[Cyclopropyl(methyl)amino]methyl}aniline typically involves the reaction of cyclopropylmethylamine with 4-chloromethyl aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-{[Cyclopropyl(methyl)amino]methyl}aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products:

Scientific Research Applications

4-{[Cyclopropyl(methyl)amino]methyl}aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[Cyclopropyl(methyl)amino]methyl}aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 4-{[Cyclopropyl(ethyl)amino]methyl}aniline
  • 4-{[Cyclopropyl(propyl)amino]methyl}aniline
  • 4-{[Cyclopropyl(butyl)amino]methyl}aniline

Comparison: Compared to its analogs, 4-{[Cyclopropyl(methyl)amino]methyl}aniline exhibits unique structural features that may influence its reactivity and biological activity. The presence of the cyclopropyl group and the specific substitution pattern on the aniline ring contribute to its distinct chemical and physical properties .

Properties

IUPAC Name

4-[[cyclopropyl(methyl)amino]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-13(11-6-7-11)8-9-2-4-10(12)5-3-9/h2-5,11H,6-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPUVTLCVAKZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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